

# Molecular Targets & Biological Activities of Recoflavone

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Recoflavone

CAS No.: 203191-10-0

Cat. No.: S541159

[Get Quote](#)

| Target / Pathway                                | Action of Recoflavone                               | Associated Biological Effects                                         | Experimental Evidence                                                                      |
|-------------------------------------------------|-----------------------------------------------------|-----------------------------------------------------------------------|--------------------------------------------------------------------------------------------|
| <b>NF-κB Pathway</b><br>[1] [2] [3]             | Inhibits activation [2]<br>[3]                      | Anti-inflammatory, anti-tumor [2]                                     | <i>In vitro</i> studies in gastric epithelial cells [3].                                   |
| <b>IKK-γ / Hsp90 Complex</b> [3]                | Promotes dissociation [3]                           | Suppression of NF-κB signaling and IL-8 expression [3]                | <i>In vitro</i> studies in <i>H. pylori</i> -infected cells [3].                           |
| <b>Mucin Secretion</b><br>[2] [4]               | Increases production (MUC1, MUC5AC, etc.) [2]       | Protection of ocular surface, treatment of dry eye [2] [4]            | <i>In vitro</i> human corneal/conjunctival cells; <i>in vivo</i> rabbit dry eye model [2]. |
| <b>P2Y Receptor &amp; Calcium Signaling</b> [4] | Induces intracellular Ca <sup>2+</sup> increase [4] | Promotes mucin secretion via Ca <sup>2+</sup> -dependent pathways [4] | Evidence from epithelial cell studies [4].                                                 |
| <b>mTOR Pathway</b><br>[4]                      | Activation [4]                                      | Promotes gastric epithelial cell migration and wound healing [4]      | Described as part of its mechanism of action [4].                                          |
| <b>COX-2 Expression</b> [2]                     | Inhibits expression [2]                             | Anti-inflammatory and anti-carcinogenic effects                       | <i>In vivo</i> mouse model of colitis-associated cancer [2].                               |

| Target / Pathway | Action of Recoflavone | Associated Biological Effects | Experimental Evidence |
|------------------|-----------------------|-------------------------------|-----------------------|
|------------------|-----------------------|-------------------------------|-----------------------|

[2]

The following diagram illustrates the core mechanism by which **Recoflavone** inhibits the NF-κB pathway, a key action documented in research:



[Click to download full resolution via product page](#)

**Recoflavone** inhibits NF-κB by dissociating Hsp90 and inhibiting IKK complex activity.

## Detailed Experimental Protocols

For researchers aiming to replicate or build upon key findings, here are the methodologies from pivotal studies.

### Protocol: Inhibiting NF- $\kappa$ B in Gastric Epithelial Cells [3]

This protocol investigates the mechanism of NF- $\kappa$ B pathway inhibition.

- **Cell Line:** MKN-45 human gastric epithelial cell line.
- **Treatment with Recoflavone:** Cells were pretreated with DA-6034 prior to infection with *Helicobacter pylori*.
- **Key Assays and Analyses:**
  - **NF- $\kappa$ B DNA Binding Activity:** Measured using an electrophoretic mobility shift assay (EMSA).
  - **IKK Activity:** Assessed by an immune complex kinase assay.
  - **Protein-Protein Interaction:** Co-immunoprecipitation and immunoblotting were used to investigate the association between Hsp90 and IKK- $\gamma$ .
  - **Cytokine Expression:** Interleukin-8 (IL-8) expression was measured as a downstream readout of NF- $\kappa$ B activation.

### Protocol: Inducing Mucin Secretion in Ocular Surface Models [2] [4]

This protocol evaluates **Recoflavone**'s potential for treating dry eye disease.

- **In Vitro Models:**
  - **Cells:** Human conjunctival and corneal epithelial cells.
  - **Treatment:** Incubation with **Recoflavone** (1-250  $\mu$ M for 24-48 hours).
  - **Measurement:** Mucin-like glycoprotein secretion was quantified. Specific mucin species (MUC1, MUC5AC, etc.) were analyzed.
- **In Vivo Model:**
  - **Animal:** Male New Zealand White rabbits.
  - **Disease Model:** Desiccation-induced dry eye, created by holding eyes open with a speculum for 2 hours.
  - **Treatment:** A single dose of a 3% **Recoflavone** ophthalmic suspension.
  - **Evaluation:** Corneal damage was assessed using methylene blue permeability.

## Protocol: Ameliorating Colitis and Inhibiting Colon Carcinogenesis [2]

This protocol examines the therapeutic effects in models of inflammatory bowel disease (IBD) and associated cancer.

- **Acute Colitis Models (Preventive & Therapeutic):**
  - **Animals:** C57BL/6 mice.
  - **Colitis Induction:** 4% Dextran Sulfate Sodium (DSS) in drinking water for 5 days.
  - **Treatment:** DA-6034 was administered either concurrently with DSS (preventive) or after DSS exposure (therapeutic).
  - **Disease Assessment:** Body weight, Disease Activity Index (DAI), colon length, and histological scoring.
- **Inflammation-Related Cancer Model:**
  - **Tumor Initiation:** A single intraperitoneal injection of azoxymethane (AOM).
  - **Tumor Promotion:** Three cycles of 2% DSS for 5 days, followed by 2 weeks of normal water.
  - **Treatment:** DA-6034 (30 mg/kg) administered orally twice daily from day 7 to day 63.
  - **Outcome Measures:** Tumor number, apoptosis (TUNEL assay), and expression of Ki-67, phospho-IKK $\alpha$ , and COX-2 (immunohistochemistry).

## Drug Development Context

**Recoflavone** is classified as an **investigational small molecule** [1]. Clinical trials have been conducted or are underway for conditions such as **Dry Eye Syndrome, Acute Gastritis, and Chronic Gastritis** [1] [4], demonstrating a translational focus on gastrointestinal and ocular inflammatory diseases. Its chemical structure is defined as a 7-carboxymethoxy-3',4',5-trimethoxy flavone [3] [4].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Recoflavone: Uses, Interactions, Mechanism of Action [go.drugbank.com]

2. Recoflavone (DA-6034 free acid) | Eupatilin Derivative [medchemexpress.com]
3. A mechanism for the action of the compound DA-6034 ... [pubmed.ncbi.nlm.nih.gov]
4. CAS 203191-10-0 Recoflavone [bocsci.com]

To cite this document: Smolecule. [Molecular Targets & Biological Activities of Recoflavone].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b541159#recoflavone-molecular-targets>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)